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molecular formula C6H3BrClN3 B049044 3-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 13526-66-4

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No. B049044
M. Wt: 232.46 g/mol
InChI Key: PFHPKMPWBFJZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133200B2

Procedure details

Bromine (3.8 mL, 74.19 mmol) was added dropwise to a solution of 6-chloroimidazo[1,2-b]pyridazine (Preparation 1a, 4.8 g, 31.06 mmol) in glacial acetic acid (80 mL) and the resulting mixture was stirred at ambient temperature for 20 minutes. The precipitate formed was collected by filtration, washed with diethyl ether several times and dried in vacuo. The solid obtained was partitioned between ethyl acetate and a saturated aqueous solution of potassium carbonate. The organic layer was separated and washed with a saturated aqueous solution of potassium carbonate, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude was then treated with pentane, filtered and the solid obtained was dried in vacuo to yield the title compound (6.6 g, 92%) as a pale yellow solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([CH:10]=[CH:11][N:12]=2)[N:9]=1>C(O)(=O)C>[Br:1][C:10]1[N:8]2[N:9]=[C:4]([Cl:3])[CH:5]=[CH:6][C:7]2=[N:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.8 mL
Type
reactant
Smiles
BrBr
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=CN2
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether several times
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude was then treated with pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CN=C2N1N=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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